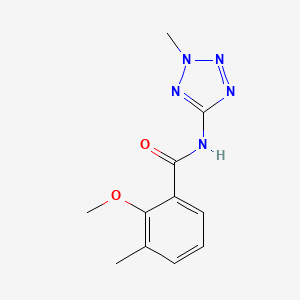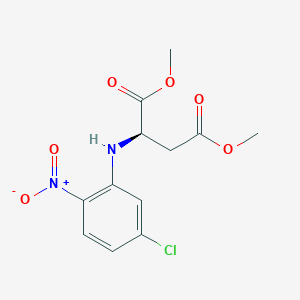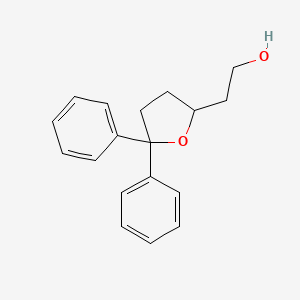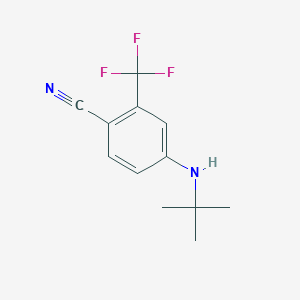![molecular formula C10H10O7S B12534989 Methyl 3-[3-hydroxy-4-(sulfooxy)phenyl]prop-2-enoate CAS No. 651705-81-6](/img/structure/B12534989.png)
Methyl 3-[3-hydroxy-4-(sulfooxy)phenyl]prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-[3-hydroxy-4-(sulfooxy)phenyl]prop-2-enoate is an organic compound with the molecular formula C10H10O7S It is a derivative of cinnamic acid, featuring a sulfooxy group and a hydroxy group on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[3-hydroxy-4-(sulfooxy)phenyl]prop-2-enoate typically involves the esterification of 3-[3-hydroxy-4-(sulfooxy)phenyl]prop-2-enoic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents that can be easily recycled is also common to make the process more environmentally friendly and cost-effective.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group on the phenyl ring can undergo oxidation to form a ketone or aldehyde.
Reduction: The double bond in the prop-2-enoate moiety can be reduced to form the corresponding propanoate.
Substitution: The sulfooxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas (H2) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of 3-[3-oxo-4-(sulfooxy)phenyl]prop-2-enoate.
Reduction: Formation of Methyl 3-[3-hydroxy-4-(sulfooxy)phenyl]propanoate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-[3-hydroxy-4-(sulfooxy)phenyl]prop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential antioxidant properties due to the presence of the hydroxy group.
Medicine: Investigated for its potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism by which Methyl 3-[3-hydroxy-4-(sulfooxy)phenyl]prop-2-enoate exerts its effects involves its interaction with various molecular targets. The hydroxy group can participate in hydrogen bonding, while the sulfooxy group can engage in electrostatic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The compound may also undergo metabolic transformations that enhance its activity or lead to the formation of active metabolites.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-[3-hydroxy-4-methoxyphenyl]prop-2-enoate: Similar structure but with a methoxy group instead of a sulfooxy group.
Methyl 3-[3-hydroxy-4-nitrophenyl]prop-2-enoate: Contains a nitro group instead of a sulfooxy group.
Methyl 3-[3-hydroxy-4-chlorophenyl]prop-2-enoate: Features a chloro group in place of the sulfooxy group.
Uniqueness
Methyl 3-[3-hydroxy-4-(sulfooxy)phenyl]prop-2-enoate is unique due to the presence of the sulfooxy group, which imparts distinct chemical and biological properties. This group can enhance the compound’s solubility in water and its ability to participate in specific biochemical interactions, making it a valuable compound for various applications.
Properties
CAS No. |
651705-81-6 |
|---|---|
Molecular Formula |
C10H10O7S |
Molecular Weight |
274.25 g/mol |
IUPAC Name |
methyl 3-(3-hydroxy-4-sulfooxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C10H10O7S/c1-16-10(12)5-3-7-2-4-9(8(11)6-7)17-18(13,14)15/h2-6,11H,1H3,(H,13,14,15) |
InChI Key |
FAMHVGCNAFMKMZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C=CC1=CC(=C(C=C1)OS(=O)(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1H-Pyrrolo[2,3-b]pyridine, 5-methoxy-2-methyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B12534944.png)

![[3-[1-[(2-amino-2-methylpropanoyl)amino]-2-phenylmethoxyethyl]-[1,2,4]triazolo[4,3-a]pyridin-5-yl]methyl morpholine-4-carboxylate](/img/structure/B12534973.png)
![(5S,7S)-7-[(Benzyloxy)amino]tridec-11-en-5-ol](/img/structure/B12534988.png)
![Benzonitrile, 5-[ethyl(2-methyl-2-propenyl)amino]-2-nitro-](/img/structure/B12534997.png)
![L-Phenylalanine, (4R)-1-[(3-cyanophenyl)sulfonyl]-4-(cyclobutylamino)-L-prolyl-4-[[(3,5-dichloro-4-pyridinyl)carbonyl]amino]-, ethyl ester](/img/structure/B12534998.png)

![3'-(Aminomethyl)-[1,1'-biphenyl]-4-ol](/img/structure/B12535003.png)


